Product packaging for Acetyl-L-tyrosine methyl ester hydrate(Cat. No.:)

Acetyl-L-tyrosine methyl ester hydrate

Cat. No.: B12513470
M. Wt: 255.27 g/mol
InChI Key: PGFUTSKWMKEEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-L-tyrosine methyl ester hydrate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO5 B12513470 Acetyl-L-tyrosine methyl ester hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFUTSKWMKEEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Acetyl L Tyrosine Methyl Ester Hydrate Within Protected Amino Acid Chemistry

In the realm of organic synthesis, particularly in the construction of complex molecules like peptides, protecting groups are indispensable tools. wikipedia.org They are chemical moieties that are temporarily attached to a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. wikipedia.orgyoutube.com For amino acids, which possess at least two reactive sites—the amino group and the carboxyl group—protection is crucial to control the outcome of reactions. peptide.com

Acetyl-L-tyrosine methyl ester hydrate (B1144303) is a classic example of a protected amino acid. The 'acetyl' group protects the α-amino group, and the 'methyl ester' protects the carboxyl group.

N-Acetyl Group: The acetylation of the amino group converts it into an amide. This significantly reduces the nucleophilicity of the nitrogen atom, preventing it from participating in undesired side reactions during peptide coupling. peptide.com

Methyl Ester Group: The carboxyl group is protected as a methyl ester. Esterification prevents the carboxyl group from reacting, for example, during the activation of another amino acid's carboxyl group for peptide bond formation. Methyl esters are one of several types of esters used for this purpose. creative-peptides.com

The use of these protecting groups allows for the selective manipulation of other parts of the L-tyrosine molecule, such as the phenolic hydroxyl group on its side chain. The stability of these protecting groups under various reaction conditions and their subsequent removal are key considerations in synthetic strategy. wikipedia.org For instance, the ester group can be hydrolyzed, often under basic conditions, to regenerate the carboxylic acid. creative-peptides.com

The field of peptide synthesis relies heavily on such protection strategies. Different protecting groups offer varying degrees of stability and can be removed under specific conditions, a concept known as orthogonal protection. wikipedia.org This allows for the sequential deprotection and reaction of different functional groups within the same molecule. For tyrosine, a variety of protecting groups for its side chain hydroxyl group are also employed, such as benzyl (B1604629) (Bzl) ethers, tert-butyl (tBu) ether, and 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether, each with its own advantages depending on the synthetic route (e.g., Boc or Fmoc strategy). nih.gov

Commonly Used Protecting Groups for Tyrosine in Peptide Synthesis
Functional GroupProtecting GroupAbbreviationCommon Deprotection Conditions
α-Amino Grouptert-ButoxycarbonylBocAcidic conditions (e.g., TFA) acs.org
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine) wikipedia.orgacs.org
Carboxyl GroupMethyl ester-OMeBase-catalyzed hydrolysis (saponification) creative-peptides.com
Benzyl ester-OBzlHydrogenolysis wikipedia.org
Side Chain Hydroxyl Grouptert-Butyl ethertBuAcidic conditions (e.g., TFA) wikipedia.orgnih.gov
Benzyl etherBzlStrong acid (e.g., HF), partial removal by TFA nih.gov

Significance of Tyrosine Derivatives in Advanced Biochemical Systems

Tyrosine and its derivatives are of great interest due to the unique chemical properties of the phenol (B47542) side chain, which can participate in a wide range of biological processes and be a target for synthetic modification. nih.govfrontiersin.orgnih.gov The ability to create derivatives of tyrosine, such as Acetyl-L-tyrosine methyl ester, opens up avenues for advanced biochemical research. nih.gov

Tyrosine's phenol group allows it to act as both a hydrogen bond donor and acceptor, and its aromatic ring can engage in hydrophobic and π-stacking interactions. patsnap.com These properties are crucial for protein structure and function. nih.gov By creating derivatives, researchers can probe and modulate these interactions. For example, the incorporation of unnatural tyrosine analogs into proteins can be used to study enzyme mechanisms, such as the role of tyrosine in oxidases. nih.govfrontiersin.org

Furthermore, tyrosine derivatives are valuable in biotechnology and pharmaceutical development. nih.gov They are used in:

Protein Engineering and Bioconjugation: Introducing unique chemical functionalities into proteins by incorporating tyrosine derivatives allows for the design of proteins with tailored properties for applications like enzyme catalysis and biosensing. nih.gov

Drug Discovery: Synthetic derivatives of N-acetyl-L-tyrosine have been synthesized and evaluated for their potential as selective activators for peroxisome proliferator-activated receptors (PPARs), which are drug targets for metabolic diseases. chemimpex.com

Neurotransmitter Research: As a precursor to important catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, N-acetyl-L-tyrosine and its esters are used in research related to cognitive function and mood regulation. creative-peptides.comcaltech.educaltech.edu

The versatility of tyrosine chemistry has also led to the development of materials based on tyrosine-rich peptides, where the tyrosine units serve as motifs for self-assembly and as functional templates. nih.gov

Historical Development of Research on N Acetylated Tyrosine Esters

Stereoselective Synthesis of Acetyl-L-tyrosine Methyl Ester Hydrate

The acetylation of the α-amino group of L-tyrosine or its methyl ester is most commonly achieved using acetic anhydride. When starting with L-tyrosine methyl ester, the reaction proceeds smoothly and in excellent yield. The ester is typically dissolved in a suitable solvent like aqueous acetic acid, and the addition of acetic anhydride leads to the rapid precipitation of N-acetyl-L-tyrosine methyl ester. caltech.edu This process is highly selective for the amino group over the phenolic hydroxyl group because the N-acylation of an amine is a much faster reaction than the O-acylation of a phenol (B47542) under these conditions. caltech.edu The immediate precipitation of the N-acetylated product further prevents potential side reactions such as di-acetylation. caltech.edu

Alternatively, direct acetylation of L-tyrosine can be performed, for instance, through a Schotten-Baumann reaction, where L-tyrosine is dissolved in an aqueous sodium hydroxide (B78521) solution and treated with acetic anhydride. google.com While this method can produce optically pure N-acetyl-L-tyrosine, isolating the product from the aqueous reaction mixture can be inconvenient. caltech.edugoogle.com The primary mechanism of acetylation involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group on one of the carbonyl carbons of acetic anhydride. Acetylation neutralizes the positive charge of the protonated amino group at physiological pH, a key step in modifying the molecule's chemical properties. caltech.edu

The esterification of L-tyrosine's carboxylic acid group with methanol (B129727) is a critical step in one of the most efficient synthetic pathways. A highly effective method involves the use of thionyl chloride (SOCl₂) as a catalyst in methanol. caltech.edugoogle.com L-tyrosine is suspended in methanol, and thionyl chloride is added, often at reduced temperatures, to convert the carboxylic acid into the methyl ester hydrochloride in high yield. google.com The resulting L-tyrosine methyl ester hydrochloride can then be isolated as a solid before proceeding to the acetylation step. caltech.edu

An alternative and convenient method for esterification utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govgoogle.com This system efficiently converts various amino acids, including L-tyrosine, into their corresponding methyl ester hydrochlorides in good to excellent yields under mild conditions, avoiding the harsh reagents and tedious workups associated with some older methods. nih.govgoogle.com This approach is valued for its simplicity and broad applicability. nih.gov

When comparing the primary synthetic strategies, the route involving the initial esterification of L-tyrosine followed by acetylation is generally considered superior in terms of convenience, yield, and preservation of optical purity. caltech.edu

Route A (Esterification → Acetylation): This is an efficient and convenient method for preparing N-acetyl-L-tyrosine methyl ester. caltech.edu By first protecting the carboxylic acid as a methyl ester, common mechanisms of racemization that can occur during the activation of the carboxyl group in the presence of an acetylated amino group, such as the formation of an azlactone, are rendered impossible. caltech.edu This ensures that the stereochemical integrity of the chiral center is maintained.

Table 1: Comparison of Synthetic Routes to Acetyl-L-tyrosine Methyl Ester
FeatureRoute A: Esterification → AcetylationRoute B: Acetylation → Esterification
Starting Material L-TyrosineL-Tyrosine
Step 1 Esterification with Methanol/Catalyst (e.g., SOCl₂, TMSCl) to yield L-Tyrosine methyl ester HCl. caltech.edunih.govAcetylation with Acetic Anhydride (Schotten-Baumann) to yield N-acetyl-L-tyrosine. caltech.edu
Step 2 Acetylation of the ester with Acetic Anhydride to yield the final product. caltech.eduEsterification of N-acetyl-L-tyrosine with Methanol/SOCl₂. caltech.edu
Optical Purity High. Racemization mechanisms like azlactone formation are avoided as the carboxylic acid is protected as an ester. caltech.eduCan be high, but requires careful control. Isolation from aqueous media can be complex. caltech.edu
Efficiency & Yield Described as an "excellent yield" and "efficient method". The product precipitates rapidly from the reaction mixture. caltech.educaltech.eduGood yield in the esterification step (90%), but the overall process is considered less convenient. caltech.edu
Primary Reference Brady, W. T. (1957)Brady, W. T. (1957)

Synthesis of O-Methylated Acetyl-L-tyrosine Methyl Ester Derivatives

The synthesis of derivatives where the phenolic hydroxyl group is methylated provides another layer of chemical diversity. The O-methylation of N-acetyl-L-tyrosine methyl ester has been approached using different reagents, with significant consequences for the product's stereochemistry.

One common method is the Williamson synthesis, which involves treating a methanolic solution of N-acetyl-L-tyrosine methyl ester with sodium methylate and methyl iodide. caltech.edu This reaction proceeds in high yield; however, it results in a racemic product. The loss of optical purity is attributed to the basic conditions (methylate ion) causing the abstraction of the acidic proton at the α-carbon, leading to racemization. caltech.edu

To obtain an optically pure O-methyl derivative, a milder reagent is required. The reaction of N-acetyl-L-tyrosine methyl ester with diazomethane (B1218177) has been shown to successfully convert the compound to the optically pure O-methyl derivative, avoiding the racemization issues encountered with the Williamson synthesis. caltech.edu

Table 2: Comparison of O-Methylation Methods for N-Acetyl-L-tyrosine Methyl Ester
MethodReagentsYieldOptical PurityKey ConsiderationsReference
Williamson Synthesis Sodium methylate, Methyl iodideHighRacemicThe basic conditions cause abstraction of the α-proton, leading to racemization. caltech.eduBrady, W. T. (1957)
Diazomethane Reaction Diazomethane (CH₂N₂)-Optically PureMilder conditions that preserve the stereochemistry of the chiral center. caltech.eduBrady, W. T. (1957)

Preparation of Modified Acetyl-L-tyrosine Methyl Ester Analogues

Further modification of the tyrosine ring through halogenation introduces useful chemical handles and alters the electronic properties of the molecule.

Brominated Derivatives: The synthesis of brominated analogues can be exemplified by the preparation of 3-Bromo-4-O-methyl-L-tyrosine methyl ester. The synthesis starts with 4-O-methyl-L-tyrosine, which is treated with bromine in formic acid to introduce a bromine atom onto the aromatic ring. The resulting 3-Bromo-4-O-methyl-L-tyrosine is then esterified using standard methods with methanol to yield the crystalline methyl ester product. ucla.edu

Nitrated Derivatives: Nitrated analogues, such as N-acetyl-3-nitro-L-tyrosine ethyl ester, are also synthetically accessible. science.govresearchgate.net The nitration is typically achieved by treating L-tyrosine or a protected derivative with a nitrating agent, which introduces a nitro group onto the phenyl ring, primarily at the 3-position. Subsequent acetylation and esterification steps would follow routes similar to those described previously to obtain the final product.

Fluorinated Derivatives: The synthesis of fluorinated tyrosine derivatives is of significant interest, particularly for applications in PET imaging. mdpi.com The preparation of compounds like N-acetyl-2,3-difluoro-L-tyrosine methyl ester involves more complex, multi-step syntheses. science.gov Methods can include direct electrophilic fluorination of a tyrosine precursor or nucleophilic substitution on a suitably protected and activated precursor molecule. mdpi.comkoreascience.kr For example, the radiosynthesis of L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) has been achieved via direct electrophilic fluorination of L-α-methyl tyrosine using ¹⁸F-acetylhypofluorite. mdpi.com

Other Aromatic Ring Substitutions for Research Probes

The aromatic ring of tyrosine and its derivatives, including Acetyl-L-tyrosine methyl ester, provides a versatile platform for chemical modification to develop specialized research probes. Substitutions on the phenolic ring can alter the molecule's electronic properties, introduce labels for detection, or create new binding specificities. These modifications are instrumental in studying biological systems, such as enzyme mechanisms and protein structures.

Key substitution reactions include halogenation, nitration, and metallation, which yield derivatives suitable for various analytical techniques.

Halogenation: The introduction of halogen atoms onto the aromatic ring is a common strategy. For instance, 3-Bromo-4-O-methyl-L-tyrosine has been synthesized through the direct bromination of 4-O-methyl-L-tyrosine using bromine in formic acid. ucla.edu This bromo-derivative can then be esterified to produce the corresponding methyl ester. ucla.edu Fluorinated tyrosine analogs are of particular interest for positron emission tomography (PET) imaging. The synthesis of probes like 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT), used to measure changes in dopaminergic function, can be achieved from precursors such as N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannnyl-L-phenylalanine ethyl ester. science.gov Furthermore, derivatives like N-acetyl-2,3-difluoro-L-tyrosine methyl ester and N-acetyl-2,3,5-trifluoro-L-tyrosine methyl ester have been synthesized to study the effects of substitution on the molecule's electrochemical properties. science.gov

Nitration: The tyrosine residue can be readily nitrated using reagents like tetranitromethane to yield 3-nitrotyrosine. nih.gov This modification introduces a nitro group at the 3-position of the aromatic ring. The nitration of the tyrosine residue in bovine neurophysin-II was shown to convert the native protein into a single, more acidic species, confirming the modification. nih.gov This change in acidity is due to the drop in the pK of the phenolic hydroxyl group. nih.gov

The table below summarizes examples of aromatic ring-substituted tyrosine derivatives used as research probes.

Derivative NameSubstitution TypePrecursor/Starting MaterialApplication/Significance
3-Bromo-4-O-methyl-L-tyrosine methyl esterBromination4-O-methyl-L-tyrosineIntermediate for synthesizing modified peptides. ucla.edu
6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT)FluorinationL-m-tyrosine derivativePET tracer for studying dopaminergic function. science.gov
N-acetyl-2,3-difluoro-L-tyrosine methyl esterFluorinationNot specifiedProbe for studying effects on electrochemical potential. science.gov
3-NitrotyrosineNitrationL-tyrosineProbe for studying protein structure and interactions. nih.gov

Controlled Derivatization Strategies for Specific Research Applications

Controlled derivatization of Acetyl-L-tyrosine methyl ester and related compounds allows for the precise modification of functional groups to investigate specific biological questions. These strategies often involve protecting certain groups while modifying others to achieve the desired product for applications in enzymology, protein chemistry, and medicinal chemistry.

O-Alkylation and O-Acetylation: The phenolic hydroxyl group of tyrosine is a primary target for derivatization. O-methylation of N-acetyl-L-tyrosine methyl ester can be achieved using diazomethane to produce the optically pure O-methyl derivative. caltech.edu An alternative route involves the Williamson synthesis on N-acetyl-L-tyrosine. caltech.edu These O-methylated derivatives are crucial for studying the role of the phenolic hydrogen in enzyme-catalyzed reactions, such as those involving α-chymotrypsin. caltech.edu Similarly, O-acetylation of the tyrosine residue can be performed using N-acetylimidazole, often in conjunction with the reversible blocking of amino groups by citraconylation to ensure specificity. nih.gov This strategy was used to prepare O-acetyltyrosine derivatives to study their effect on the hormone-binding ability of neurophysin-II. nih.gov

Esterification and Amidation: The carboxyl and amino groups of tyrosine are also key sites for derivatization. Esterification of L-tyrosine is a common first step, often accomplished using thionyl chloride in methanol to yield L-tyrosine methyl ester hydrochloride. google.com This can be followed by controlled N-acylation. For example, the synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine involves a multi-step process of esterification, amidation, etherification, and hydrolysis. google.com

Amide-to-Ester Backbone Substitution: A sophisticated strategy for probing protein structure and function involves the complete substitution of a backbone amide bond with an ester bond. This can be achieved through unnatural amino acid mutagenesis, where p-hydroxy-phenyl-L-lactic acid (HPLA) is incorporated in place of a tyrosine residue. nih.gov This amide-to-ester substitution is a powerful tool for investigating the contribution of main-chain hydrogen bonds to the stability of membrane proteins and the role of backbone carbonyls in ion-binding sites within ion channels. nih.gov

The following table details specific derivatization strategies and their research applications.

Derivatization StrategyReagents/MethodTarget Functional GroupResearch Application
O-MethylationDiazomethane; Williamson synthesis caltech.eduPhenolic HydroxylStudying enzyme kinetics and the role of the phenolic proton. caltech.edu
O-AcetylationN-acetylimidazole with citraconylation nih.govPhenolic HydroxylInvestigating hormone-binding ability in proteins. nih.gov
Multi-step SynthesisEsterification, Amidation, Etherification google.comMultiple groupsPreparation of complex O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine. google.com
Amide-to-Ester SwapUnnatural amino acid mutagenesis with HPLA nih.govPeptide BackboneProbing ion-binding sites and membrane protein stability. nih.gov

X-ray Crystallographic Studies of this compound

The definitive three-dimensional structure of this compound in the solid state has been determined through single-crystal X-ray diffraction. nih.gov Studies conducted at both room temperature (293 K) and cryogenic temperature (123 K) have provided a detailed picture of its molecular geometry and crystal packing. nih.gov The compound, with the chemical formula C₁₂H₁₅NO₄·H₂O, crystallizes in a system that allows for a detailed examination of its intermolecular forces. nih.gov

The crystallographic data reveals the precise bond lengths, angles, and torsion angles of the molecule, confirming its expected covalent structure. The presence of the acetyl group on the amine, the methyl ester on the carboxyl group, and a water molecule of hydration are all unambiguously established.

Crystallographic Data for this compound
ParameterValue at 293 K nih.govValue at 123 K nih.gov
Chemical FormulaC₁₂H₁₅NO₄·H₂O
Formula Weight257.28
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.7601 (5)5.7001 (5)
b (Å)7.4583 (7)7.3512 (6)
c (Å)15.0683 (15)14.9221 (13)
β (°)94.755 (7)94.385 (7)
Volume (ų)644.49 (11)623.50 (9)
Z2
Calculated Density (g/cm³)1.3261.371

Specifically, the water molecule accepts one hydrogen bond and donates two, linking adjacent molecules of the tyrosine derivative. nih.gov This creates a robust system of O-H···O and N-H···O interactions. The result is the formation of distinct hydrogen-bonded layers that are oriented perpendicular to the c-axis of the unit cell. nih.gov This layered arrangement is a key characteristic of the compound's solid-state architecture.

The crystal structure of this compound is notably similar to that of its ethyl ester analogue, N-acetyl-L-tyrosine ethyl ester monohydrate. nih.gov This suggests that the substitution of a methyl group with an ethyl group at the ester position does not fundamentally alter the primary modes of intermolecular interaction, including the crucial role of the water molecule and the formation of hydrogen-bonded layers.

Broader comparisons with other tyrosine esters, such as L-tyrosine methyl ester hydrochloride, reveal variations in packing and conformation that are dependent on the specific derivative and the presence of solvent molecules. researchgate.netchemicalbook.com For instance, the conformation of L-tyrosine methyl ester itself differs from that of the ethyl and n-butyl esters. chemicalbook.com These comparisons highlight how subtle changes to the molecular structure or the crystallization environment can influence crystal packing forces and result in different solid-state arrangements. researchgate.net

Solid-State and Solution Conformation Analysis

The solid-state conformation of this compound is precisely defined by the X-ray crystallography data, showing a relatively rigid structure locked in place by the crystal lattice forces. nih.gov However, the conformation of molecules in solution can differ significantly from their solid-state structures. In solution, the molecule is free from the constraints of crystal packing and its conformation is influenced by interactions with solvent molecules and greater rotational freedom around single bonds.

While specific studies detailing the solution conformation of this compound are not prevalent, research on related tyrosine derivatives provides valuable insights. Computational studies on tyrosine dipeptide analogues in aqueous solution show that the potential energy surface is significantly altered compared to the gas phase, leading to a stabilization of different structures. researchgate.net Furthermore, solid-state NMR studies on L-tyrosine-ethylester reveal dynamic processes, such as the flipping of the phenyl ring, that occur in the solid state but are averaged out in diffraction studies. researchgate.net It is reasonable to infer that this compound would also exhibit conformational flexibility in solution, with the orientation of the aromatic side chain and the backbone torsion angles likely differing from the single conformation observed in the crystal.

Stereochemical Purity and Racemization Prevention in Synthesis and Storage

Maintaining the stereochemical integrity of the L-enantiomer is critical during the synthesis and storage of amino acid derivatives. For Acetyl-L-tyrosine methyl ester, specific synthetic routes have been developed to ensure high optical purity. caltech.edu

One effective method involves the acetylation of L-tyrosine methyl ester. caltech.edu This is achieved by adding acetic anhydride to a solution of the ester in aqueous acetic acid, which leads to the rapid precipitation of the N-acetylated product in high yield. caltech.edu This method is advantageous for preventing racemization. The primary chemical pathways that could lead to racemization under these conditions, such as the formation of a mixed anhydride or an azlactone, are not possible when starting with the ester form of the amino acid. caltech.edu The stability of the ester group preempts these racemization mechanisms, ensuring that the L-configuration is retained. Furthermore, the rapid precipitation of the product as it forms minimizes its exposure to conditions that could potentially compromise its optical purity. caltech.edu

Regarding storage, related compounds like L-tyrosine methyl ester have been shown to be very stable, with one study noting its stability for over 28 years at room temperature, suggesting that such derivatives can possess excellent long-term stereochemical and chemical stability. chemicalbook.com

Spectroscopic Characterization for Research Applications

Electronic Absorption Spectroscopy for Quantification and Interaction Studies

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for studying tyrosine and its derivatives. The phenol (B47542) chromophore in the tyrosine side-chain gives rise to characteristic absorption bands that are sensitive to the molecular environment. For L-tyrosine in aqueous solutions, absorption peaks are typically observed around 193 nm, 224 nm, and 275 nm. iosrjournals.org These absorptions are attributed to π → π* transitions within the aromatic ring.

N-acetylation and methyl esterification, as in Acetyl-L-tyrosine methyl ester, can cause slight shifts in these absorption maxima. Second-derivative UV absorption spectroscopy is a particularly sensitive technique for analyzing these shifts. For instance, studies on the similar compound, N-acetyl-L-tyrosine ethyl ester, have shown that interactions with cations like Li+, Na+, and Cs+ can induce measurable peak shifts, indicating a cation-π interaction with the aromatic ring. researchgate.net This sensitivity allows UV-Vis spectroscopy to be employed in interaction studies, such as the formation of complexes with other molecules. nih.gov The intensity of the absorption is also directly proportional to the concentration, enabling its use for quantification.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the covalent bonds and functional groups within a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

For acetylated tyrosine derivatives, the spectra reveal characteristic vibrations of the amide group, the ester group, the aromatic ring, and the phenolic hydroxyl group.

Key Vibrational Modes for Acetylated Tyrosine Derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AmideN-H Stretch3200-3400
C=O Stretch (Amide I)~1640
N-H Bend (Amide II)~1550
EsterC=O Stretch~1745
Aromatic RingC=C Stretches1500-1600
PhenolO-H Stretch3200-3600

Data compiled from studies on tyrosine and its derivatives. nist.govnih.govnih.gov

Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental spectra to assign specific vibrational modes, leading to a comprehensive structural understanding. nih.gov Differences in the IR and Raman spectra can also distinguish between enantiomeric (L- and D-) and racemic (DL-) forms of tyrosine compounds in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For Acetyl-L-tyrosine methyl ester, the ¹H NMR spectrum displays distinct signals for the acetyl methyl protons, the methoxy protons of the ester, the α- and β-protons of the amino acid backbone, and the aromatic protons of the phenol ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for unambiguous structural assignment.

¹H NMR Spectral Data for N-Acetyl-L-tyrosine Derivatives:

ProtonChemical Shift (δ, ppm)Multiplicity
Acetyl CH₃~2.0Singlet
Aromatic CH~6.7-7.1Doublets
α-CH~4.6Multiplet
β-CH₂~3.0Multiplet
Methyl Ester OCH₃~3.7Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative (e.g., methyl vs. ethyl ester). Data is based on reported spectra for N-acetyl-L-tyrosine and its esters. rsc.orgnih.govhmdb.cachemicalbook.comchemicalbook.com

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, confirming the carbon framework. NMR is also highly effective for assessing the purity of a sample, as impurities will give rise to additional, often identifiable, signals in the spectrum.

Electron Spin Resonance (ESR) Spectroscopy in Tyrosyl Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as free radicals. The oxidation of the phenol side-chain of tyrosine residues generates a stable phenoxyl radical, often referred to as a tyrosyl radical. These radicals are important intermediates in many biochemical reactions.

ESR spectroscopy provides information about the electronic environment of the unpaired electron. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. Analysis of the ESR spectrum of a tyrosyl radical reveals how the unpaired electron's spin density is distributed across the aromatic ring. nih.gov

In studies on irradiated single crystals of N-acetyl-L-tyrosine, ESR combined with Electron Nuclear Double Resonance (ENDOR) has been used to identify and characterize the resulting neutral phenoxyl radical. acs.org The principal values of the g-tensor and the hyperfine coupling tensors provide detailed information about the radical's structure and its interaction with the surrounding environment, such as the presence of hydrogen bonds to the phenoxyl oxygen. acs.orgnih.gov

Cyclic Voltammetry and Pulse Radiolysis for Redox Potential Determination

Understanding the redox properties of tyrosine and its derivatives is crucial, as they are involved in numerous electron transfer processes. Techniques like cyclic voltammetry and pulse radiolysis are employed to determine the electrode potentials and study the mechanisms of these reactions.

Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. For tyrosine and its derivatives, CV on carbon electrodes reveals an oxidation peak corresponding to the formation of the tyrosyl radical. researchgate.net However, this process is often complicated by the subsequent reaction of the radical, which can lead to electrode fouling. researchgate.net

Pulse radiolysis is another powerful technique used to study fast reactions involving free radicals. It allows for the generation of specific oxidizing radicals that react with the tyrosine derivative to form the tyrosyl radical, whose properties can then be monitored. nih.govresearchgate.net Using this method, the redox midpoint potential of the tyrosine side chain neutral phenoxy radical has been measured to be approximately 0.94 V versus the Normal Hydrogen Electrode (NHE) at pH 7.0. nih.gov

Studies using fast-scan cyclic voltammetry have demonstrated that the peak oxidation potential for tyrosine is dependent on the solution's pH, which is characteristic of a PCET mechanism. researchgate.net The proximity of proton acceptor or donor groups within the molecule can influence the reaction pathway and rate. Pulse radiolysis studies further allow for the real-time monitoring of radical intermediates, providing insights into the kinetics and mechanisms of these electron transfer pathways. nih.govacs.org The lifetime and subsequent reactions of the tyrosyl radical are significantly influenced by the presence of other molecules like nitric oxide or oxygen. tandfonline.com

Enzymatic Studies and Biochemical Reactivity

Acetyl-L-tyrosine Methyl Ester as an Enzymatic Substrate

N-acetylated aromatic amino acid esters are recognized as highly reactive substrates for the serine protease α-chymotrypsin. acs.org This enzyme preferentially catalyzes the hydrolysis of peptide bonds adjacent to the carboxyl group of aromatic L-amino acids such as tyrosine, phenylalanine, and tryptophan. worthington-biochem.comlibretexts.org N-Acetyl-L-tyrosine methyl ester and the closely related N-acetyl-L-tyrosine ethyl ester (ATEE) serve as standard small-molecule substrates for assaying chymotrypsin (B1334515) activity. acs.orgnih.gov The specificity of chymotrypsin is attributed to its hydrophobic S1 binding pocket, which accommodates the aromatic side chain of the tyrosine residue. libretexts.org

Subtilisin, another serine protease derived from Bacillus species, also demonstrates activity towards N-acetyl-L-tyrosine esters. nih.govnih.gov Studies have shown that wild-type subtilisin can hydrolyze N-acetyl-L-tyrosine ethyl ester monohydrate (ATEE). nih.gov Molecular docking simulations of subtilisin with ATEE have been performed to understand the binding interactions within the enzyme's active site. nih.gov The catalytic efficiency of subtilisin can be significantly altered by protein engineering, and its activity is often tested using peptide substrates containing aromatic residues. caltech.edunih.gov Database entries confirm that subtilisin from Bacillus amyloliquefaciens catalyzes the hydrolysis of N-Acetyl-L-tyrosine methyl ester to methanol (B129727) and N-Acetyl-L-tyrosine. h-its.org

Kinetic Analysis of Enzyme-Catalyzed Reactions

The hydrolysis of N-Acetyl-L-tyrosine esters by proteases like chymotrypsin follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters. pnas.orgchegg.com

The Michaelis constant (K_m) reflects the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max), providing a measure of the enzyme's apparent affinity for the substrate. vaia.com A lower K_m value indicates a higher apparent affinity. vaia.com For the chymotrypsin-catalyzed hydrolysis of N-acetyltyrosine ethyl ester, the K_m has been reported to be 6.6 x 10⁻⁴ M (or 0.66 mM). chegg.comvaia.com

Table 1: Kinetic Constants for Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-Tyrosine Esters

SubstrateEnzymek_cat (s⁻¹)K_m (M)k_cat/K_m (M⁻¹s⁻¹)Reference
N-Acetyl-L-tyrosine ethyl esterα-Chymotrypsin1937 x 10⁻⁴2.8 x 10⁵ csbsju.edu
N-Acetyl-L-tyrosine ethyl esterα-Chymotrypsin5331.8 x 10⁻³2.96 x 10⁵ pnas.org
N-Acetyl-L-tyrosine ethyl esterα-Chymotrypsin-6.6 x 10⁻⁴- chegg.comvaia.com

Note: Values are often determined under specific conditions (e.g., pH 7.8-7.9, 25°C) and may vary slightly between studies. The data presented is compiled from multiple sources for comparison.

The catalytic activity of α-chymotrypsin is highly dependent on pH. The pH-rate profile for the hydrolysis of substrates like N-acetyl-l-tyrosine ethyl ester typically shows a bell-shaped curve. csbsju.educdnsciencepub.com This dependence is governed by the ionization states of key amino acid residues in the active site. The activity relies on a deprotonated group with a pK_a value of approximately 6.9 to 7.0, which corresponds to the Histidine-57 residue of the catalytic triad. cdnsciencepub.comnih.gov Additionally, enzyme stability and substrate binding require a protonated group with a pK_a around 9 to 10, identified as the N-terminal isoleucine-16, which forms a crucial salt bridge. csbsju.edunih.gov

Studies on the temperature dependence of chymotrypsin-catalyzed reactions have been used to determine the activation energy (E_a). For the hydrolysis of N–benzoyl-d- and -l-alanine methyl esters, which are also chymotrypsin substrates, the activation energies were found to be approximately 16.2 to 16.5 kcal/mole in the lower temperature range. cdnsciencepub.com

The mechanism of chymotrypsin-catalyzed hydrolysis of ester substrates like N-Acetyl-L-tyrosine methyl ester is a two-step process known as a "ping-pong" or covalent hydrolysis mechanism. libretexts.org

Acylation: The serine-195 residue in the enzyme's active site, acting as a nucleophile, attacks the carbonyl carbon of the substrate's ester bond. This forms a transient tetrahedral intermediate, which then collapses to release the alcohol moiety (methanol) and forms a stable acyl-enzyme intermediate. libretexts.orgcsbsju.edu

Deacylation: The acyl-enzyme intermediate then reacts with a water molecule. Water acts as the nucleophile, attacking the carbonyl carbon of the acyl-enzyme. This leads to the formation of another tetrahedral intermediate, which breaks down to release the carboxylate product (N-acetyl-L-tyrosine) and regenerates the free, active enzyme. libretexts.orgcsbsju.edu

Inhibition studies often use N-Acetyl-L-tyrosine esters as the substrate to test the potency of various inhibitors. For example, a series of fluorinated α-keto acid derivatives were shown to be competitive inhibitors of chymotrypsin. nih.gov Furthermore, modifications to the substrate itself can lead to inhibition. The hydrolysis of N-acetyl-N-methyl-L-tyrosine methyl ester by α-chymotrypsin is significantly slower than its non-methylated counterpart, suggesting that the N-methyl group sterically hinders the proper orientation of the substrate at the active site, thereby reducing reactivity. acs.org In some engineered enzymes like subtilisin, strong binding of the product can lead to significant product inhibition, where the release of the product becomes the rate-limiting step. nih.gov

Biocatalytic Applications: Transesterification Reactions

Scientific literature extensively documents the use of the closely related compound, N-acetyl-L-tyrosine ethyl ester (ATEE), as a model substrate for enzyme-catalyzed transesterification reactions, particularly in the development and testing of novel biocatalyst preparations like Protein-Coated Microcrystals (PCMC). sigmaaldrich.com However, specific research detailing the use of Acetyl-L-tyrosine methyl ester hydrate (B1144303) for this particular biocatalytic application is not prominently available in the reviewed sources. Studies on the methyl ester derivative have focused more on its synthesis and hydrolysis kinetics with enzymes like α-chymotrypsin rather than its application in transesterification reactions within organic media. caltech.edu

Enzyme Immobilization and Stability in Organic Media

The stability of immobilized enzymes in organic media is a critical factor for their application in biocatalysis. Research on Protein-Coated Microcrystals (PCMC) has established that enzyme preparations, such as subtilisin Carlsberg, exhibit remarkable long-term stability when stored as suspensions in solvents like 1-propanol (B7761284). This stability is crucial for reactions like transesterification. While these studies provide the environmental context, they predominantly use N-acetyl-L-tyrosine ethyl ester as the substrate to evaluate the performance and stability of the immobilized enzymes. Direct studies employing Acetyl-L-tyrosine methyl ester hydrate to assess enzyme stability in these systems are not specified in the available research.

Role in Protein-Coated Microcrystals (PCMC) Research

The PCMC technology represents a significant advancement in creating highly active enzyme preparations for use in low-water environments. In seminal research, N-acetyl-L-tyrosine ethyl ester serves as a key substrate to demonstrate the efficacy of PCMCs. sigmaaldrich.com For instance, subtilisin Carlsberg prepared as a PCMC was tested in the transesterification of the ethyl ester with 1-propanol in acetonitrile (B52724), showing catalytic activity several orders of magnitude higher than the lyophilized enzyme powder. This highlights the role of N-acetylated tyrosine esters as standard substrates for characterizing the activity of these advanced biocatalyst formulations. However, the direct application or testing of this compound within this specific research context is not documented in the provided sources.

Metabolic Fate in Research Models: Hydrolysis by Phosphatases

The metabolic fate of acetylated amino acid esters is primarily dictated by the enzymatic cleavage of their ester and amide bonds. The term "phosphatases" refers to enzymes that hydrolyze phosphate (B84403) esters; the hydrolysis of the methyl ester bond in Acetyl-L-tyrosine methyl ester is catalyzed by esterases .

Upon administration in a biological system, the first metabolic step is the hydrolysis of the methyl ester group by general esterases or specific hydrolases to yield N-acetyl-L-tyrosine (Nac-Tyr) and methanol. For example, studies on rat liver homogenates have identified multiple hydrolase fractions capable of splitting the ester bond of the analogous compound, N-acetyl-L-tyrosine ethyl ester. nih.gov

The subsequent metabolic fate concerns the resulting N-acetyl-L-tyrosine. Research in both healthy human subjects and patients with hepatic failure has shown that N-acetyl-L-tyrosine is a poor substrate for hydrolysis and is not an effective source of L-tyrosine. A study evaluating potential tyrosine sources for parenteral nutrition found that, unlike tyrosine-containing dipeptides, N-acetyl-L-tyrosine did not lead to an increase in plasma tyrosine concentrations. nih.gov A significant portion of the administered N-acetyl-L-tyrosine was excreted unchanged in the urine, indicating that the deacetylation step, which would be carried out by acylases or amidases, is inefficient in the human body. nih.gov

The clearance of N-acetyl-L-tyrosine was found to be much lower than that of dipeptides, and this clearance was only moderately reduced in patients with liver failure, further suggesting that its metabolism is limited regardless of hepatic function. nih.gov

Table 1: Pharmacokinetic Parameters of N-acetyl-L-tyrosine (Nac-Tyr) in Humans Data extracted from a study on tyrosine sources in hepatic failure. nih.gov

Parameter Control Subjects Patients with Hepatic Failure
Total Body Clearance (Cltot) 309 ± 29 mL/kg/min 236 ± 26 mL/kg/min
Urinary Excretion Major part of infused dose Major part of infused dose
Resulting Plasma Tyrosine Increase Not observed Not observed

Analytical Methodologies and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to separating acetyl-L-tyrosine methyl ester hydrate (B1144303) from related substances and assessing its purity. High-performance liquid chromatography and gas chromatography are the predominant techniques used.

High-Performance Liquid Chromatography (HPLC) with Detection Methods

High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing N-acetyl amino acid esters. For instance, the transesterification of N-acetyl-L-tyrosine methyl ester (ATME) to N-acetyl-L-tyrosine ethyl ester (ATEE) can be monitored using HPLC. tandfonline.com A typical method involves a reversed-phase column, such as a Shim-pack CLC-ODS, with a mobile phase of water and acetonitrile (B52724) in a 50:50 volume ratio. oup.comoup.com Detection is commonly performed with a UV spectrophotometer. In one study, acetanilide (B955) was used as an internal standard to ensure quantitative accuracy. oup.com This setup allows for the separation and quantification of the starting material (ATME), the transesterification product (ATEE), and the hydrolysis product (N-acetyl-L-tyrosine). tandfonline.comdoi.org

A metabolomic workflow for analyzing human biofluids also demonstrates the capability of HPLC (in this case, coupled with mass spectrometry) to quantify related compounds like N-acetyl-L-tyrosine, ethyl ester (a close structural analog) with high sensitivity, achieving detection in the nanomolar to millimolar range. nih.gov These established HPLC protocols provide a strong foundation for developing specific methods for the purity assessment of acetyl-L-tyrosine methyl ester hydrate.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a highly sensitive method for analyzing amino acids, but it requires a derivatization step to convert the non-volatile amino acids into volatile compounds suitable for GC analysis. sigmaaldrich.comlibretexts.org Common derivatization methods include silylation, acylation, and alkylation. libretexts.org

For tyrosine and its derivatives, a widely used method involves creating N-trifluoroacetyl-O-methyl ester derivatives or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) derivatives. nih.govnih.gov For example, a method for quantifying phenylalanine and tyrosine in blood spots involves reaction with MTBSTFA at 120°C for 30 minutes, followed by GC-MS analysis in selected ion monitoring (SIM) mode. nih.gov

Another established approach is the formation of N-acetyl-n-propyl esters, which are sufficiently volatile for GC analysis. nih.gov A novel method for determining the δ13C values of amino acids developed N-acetyl methyl (NACME) ester derivatives for GC-combustion-isotope ratio mass spectrometry. acs.orgacs.org This procedure involves methylation with acidified methanol (B129727) followed by acetylation. acs.org These derivatization strategies, coupled with GC-MS, provide powerful tools for the analysis of acetyl-L-tyrosine methyl ester, enabling both quantification and structural confirmation through mass spectral data. researchgate.net

Spectrophotometric and pH-Stat Based Assays for Enzyme Activity Measurement

Spectrophotometric and pH-stat assays are standard methods for measuring the activity of enzymes like chymotrypsin (B1334515), which can hydrolyze ester bonds in substrates such as N-acetyl-L-tyrosine ethyl ester (ATEE), a close analog of the methyl ester.

The spectrophotometric method continuously monitors the hydrolysis of ATEE by measuring the change in absorbance at a specific wavelength, typically 237 nm. google.comsigmaaldrich.com The enzymatic cleavage of the ester bond results in the formation of N-acetyl-L-tyrosine and ethanol, leading to a decrease in absorbance that is proportional to the enzyme's activity. sigmaaldrich.comlibretexts.org The assay is often conducted at a controlled temperature (e.g., 25°C) and pH (e.g., pH 7.0-8.0) using a buffer solution like potassium phosphate (B84403) or Tris-HCl. sigmaaldrich.comoup.comgoogle.com

The pH-stat method provides an alternative way to measure enzyme activity by monitoring the production of an acidic product. As the enzyme hydrolyzes the ester, it releases N-acetyl-L-tyrosine, a carboxylic acid, which causes the pH of the solution to drop. A pH-stat instrument maintains a constant pH by automatically adding a titrant (a standard base). The rate of titrant addition is a direct measure of the enzymatic reaction rate. researchgate.net

Table 1: Comparison of Enzyme Assay Methods for ATEE Hydrolysis

FeatureSpectrophotometric AssaypH-Stat Assay
Principle Measures change in UV absorbance of the substrate. google.comsigmaaldrich.comMeasures the rate of acid production by titrating with a base to maintain constant pH. researchgate.net
Typical Wavelength 237 nm google.comsigmaaldrich.comNot applicable
Typical Substrate N-Acetyl-L-tyrosine ethyl ester (ATEE) google.comsigmaaldrich.comN-Acetyl-L-tyrosine ethyl ester (ATEE) researchgate.net
Measured Parameter Rate of decrease in absorbance (ΔA/min)Rate of titrant addition (μmol/min)
Advantages Simple, continuous, widely available equipment.Direct measurement of product formation, not reliant on chromophore.
Considerations Potential for interference from other absorbing species.Requires specialized pH-stat equipment.

Mass Spectrometry for Compound Identification and Metabolite Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation (GC-MS or LC-MS), is a powerful tool for the definitive identification of acetyl-L-tyrosine methyl ester and the analysis of its metabolites.

In GC-MS analysis of N-acetylated amino acids, electron impact (EI) ionization is common. The resulting mass spectra show characteristic fragment ions that aid in identification. For N-acetyl methyl ester derivatives, prominent fragments often include the loss of the methyl group ([M-15]+) and the loss of the acetyl group or ketene (B1206846) ([M-43]+ or [M-42]+). acs.orgacs.org The molecular ion (M+) is also typically observed. acs.orgacs.org

Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS for less volatile compounds. It can be used to generate protonated molecular ions [M+H]+, allowing for accurate molecular weight determination. ucdavis.edu Tandem mass spectrometry (MS/MS) can then be used to fragment this parent ion, providing structural details. This technique is invaluable for identifying metabolites in complex biological matrices like urine and serum, as demonstrated in studies analyzing the phenylalanine-tyrosine metabolic pathway. nih.govnih.gov For example, N-acetyl-L-tyrosine has been identified as an endogenous metabolite in human biofluids and its levels can change in response to certain conditions. nih.govhmdb.ca

Techniques for Assessing Optical Purity

Ensuring the optical purity of chiral compounds like acetyl-L-tyrosine methyl ester is critical, as different enantiomers can have different biological activities. Several analytical techniques are available for this purpose.

Chiral chromatography, particularly HPLC using a chiral stationary phase (CSP), is a primary method for separating enantiomers. mdpi.comsigmaaldrich.com For instance, CSPs based on teicoplanin have been successfully used for the chiral speciation of amino acid derivatives. sigmaaldrich.com Direct enantioselective separation can often be achieved without derivatization, though optimization of the mobile phase, flow rate, and temperature is crucial for good resolution. mdpi.comsigmaaldrich.com

An alternative to direct chiral separation is the use of a chiral derivatizing agent, such as o-phthalaldehyde-N-acetyl-L-cysteine, to convert the enantiomers into diastereomers. mdpi.com These diastereomeric pairs can then be separated on a standard achiral reversed-phase HPLC column. mdpi.com

Gas chromatography can also be used for enantioselective analysis, typically requiring derivatization to N-trifluoroacetyl-O-alkyl esters, which are then separated on a chiral GC column. nih.gov This method has proven effective for the accurate determination of enantiomeric excess in various samples. nih.gov Furthermore, mass spectrometry-based methods using chiral selectors like β-cyclodextrin in the gas phase have been developed to determine enantiomeric excess by measuring the differing rates of guest-exchange reactions for each enantiomer. ucdavis.edu

Applications in Advanced Biochemical Research

Role as a Model Substrate in Enzyme Assay Development

The specific structure of Acetyl-L-tyrosine methyl ester hydrate (B1144303), with its blocked N-terminus (acetyl group) and C-terminus (methyl ester group), makes it an ideal model substrate for the development and characterization of certain enzyme assays. Its utility is particularly notable in the study of proteases and esterases. Since the peptide bond and the carboxylic acid are blocked, the molecule can be used to specifically measure the activity of enzymes that can hydrolyze the ester bond, without interference from peptidases.

Furthermore, derivatives like N-acetyl-tyrosine are employed as substrates for enzymes such as mushroom tyrosinase. In this context, the N-acetyl group serves a crucial function by preventing the cyclization of the resulting N-acetyl-dopaquinone. researchgate.net This blockage of a secondary reaction pathway allows for a more direct and accurate measurement of the enzyme's monophenolase and diphenolase activities by monitoring the disappearance of the substrate or the appearance of the initial quinone product. researchgate.net Similarly, Acetyl-L-tyrosine methyl ester can be used in kinetic studies of enzymes like α-chymotrypsin, where the hydrolysis of the ester bond can be monitored spectrophotometrically to determine enzyme kinetics. caltech.edu

A vendor of the related compound, N-Acetyl-L-tyrosine ethyl ester, confirms its use as a substrate for the detection, differentiation, and characterization of various proteases and esterases. sigmaaldrich.comsigmaaldrich.com This highlights the general applicability of N-acetylated tyrosine esters in enzyme assay development.

Utilization in Ligand Binding Assays

Ligand binding assays are fundamental in pharmacology and biochemistry for studying the interaction between a ligand and a receptor or other binding sites. Due to its close structural resemblance to the natural amino acid L-tyrosine, Acetyl-L-tyrosine methyl ester hydrate can be effectively used in these assays. It can act as a competitive ligand, displacing or preventing the binding of other tyrosine-like molecules to the active site of an enzyme or the binding pocket of a receptor.

The importance of tyrosine residues in ligand recognition is well-established; for instance, invariant tyrosine residues are crucial components of the negative subsite in the ligand-binding domain of the nicotinic acetylcholine (B1216132) receptor, which is essential for binding cationic ligands. nih.gov By using a modified and protected version of tyrosine like this compound, researchers can probe the specific structural and chemical requirements of such binding sites. A commercial supplier indicates that the analogous ethyl ester derivative is suitable for use in ligand binding assays, underscoring the utility of this class of compounds for such applications. sigmaaldrich.comsigmaaldrich.com

Applications in Crosslinking Studies

The formation of dityrosine (B1219331) cross-links is a significant post-translational modification that can occur both enzymatically and through oxidative stress, leading to the dimerization and aggregation of proteins. This process is implicated in both normal physiological functions and pathological conditions, such as the formation of amyloid plaques in Alzheimer's disease. nih.gov N-acetylated tyrosine derivatives serve as excellent model compounds for investigating the mechanisms of dityrosine bond formation.

For example, N-acetyl-L-tyrosine has been used as a model substrate to study the chemical nature of bonds formed during photosensitized intermolecular cross-linking. researchgate.net In another study, researchers used N-acetyl-L-tyrosine ethyl ester and horseradish peroxidase to induce dityrosine dimerization, optimizing conditions that were then applied to the cross-linking of amyloid-beta peptides. nih.gov These studies demonstrate how this compound can be employed to explore the oxidative chemistry of tyrosine residues in proteins, helping to elucidate the mechanisms of protein cross-linking and aggregation. The phenolic side chain of tyrosine is susceptible to oxidation, forming a relatively stable tyrosyl radical that can then react with another to form a covalent dityrosine bond. researchgate.net

Use in Cell-Free Systems for Incorporating Noncanonical Amino Acids

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for synthetic biology, offering an open environment that allows for the direct manipulation of the translational machinery. This openness facilitates the incorporation of noncanonical amino acids (ncAAs) into polypeptides, expanding the chemical diversity of proteins beyond the 20 canonical amino acids.

While direct studies citing the use of this compound in CFPS are not prevalent, its structure as a protected amino acid makes it a relevant compound for such research. For an amino acid to be incorporated into a growing polypeptide chain by the ribosome, it must first be attached to a transfer RNA (tRNA). In the case of a derivatized amino acid like this compound, both the N-terminus and the C-terminus are blocked. Therefore, its incorporation would require specialized techniques within the cell-free system. The system would need to be engineered with enzymes capable of removing the protecting groups before or during the aminoacylation step, or alternatively, utilize entirely synthetic aminoacylation methods that bypass the need for traditional aminoacyl-tRNA synthetases. The study of how such protected amino acids are processed or rejected by the translational apparatus can provide valuable insights into the flexibility and limitations of the ribosome and its associated factors.

Contribution to Amino Acid Derivatization for Solubility and Transport Studies

A significant challenge in the formulation of aqueous solutions containing amino acids, particularly for applications like parenteral nutrition, is the poor water solubility of certain amino acids, including L-tyrosine. chemicalbook.comnih.gov Chemical derivatization is a key strategy to overcome this limitation. The conversion of L-tyrosine to this compound enhances its solubility by modifying the functional groups responsible for the strong intermolecular forces in the crystalline state of the parent amino acid.

The N-acetylation of the amino group and the esterification of the carboxyl group disrupt the zwitterionic character of the amino acid. nih.govhmdb.ca This disruption reduces the strong electrostatic interactions and hydrogen bonding between molecules, allowing for greater solubility in aqueous and other polar solvents. chemicalbook.com Research on N-acetyl-L-tyrosine has confirmed its enhanced solubility and its utility as a source of tyrosine in parenteral nutrition formulations. nih.gov These derivatization strategies are fundamental in developing methods for the efficient delivery and transport of amino acids in various research and clinical contexts.

Supercritical carbon dioxide (scCO₂) is a versatile solvent used in various industrial and research applications, including extraction and purification of natural products and pharmaceuticals. The solubility of compounds in scCO₂ is highly dependent on their volatility and polarity. While underivatized amino acids are generally insoluble in scCO₂, their solubility can be significantly increased through derivatization that reduces their polarity.

A study on the solubility of derivatized amino acids in scCO₂ measured the mole fraction of N-acetyl tyrosine ethyl ester at various temperatures and pressures. researchgate.net The data from this study, which can be considered a close proxy for the methyl ester, demonstrates that derivatization makes the amino acid sufficiently soluble for potential separation and purification processes using supercritical fluid technology. The ability to manipulate solubility based on the specific derivative allows for the potential design of separation processes for amino acid mixtures. researchgate.net

Below is a table showing the experimental solubility of the closely related compound, N-acetyl-L-tyrosine ethyl ester, in supercritical carbon dioxide at different conditions.

Solubility of N-acetyl-L-tyrosine ethyl ester in Supercritical CO₂

Temperature (K)Pressure (MPa)Mole Fraction (y₂)
3089.80.0000021
30811.80.0000028
30815.70.0000045
31811.80.0000024
31815.70.0000038
31819.60.0000059
32815.70.0000033
32819.60.0000049
32823.50.0000072

Data adapted from a study on N-acetyl-L-tyrosine ethyl ester. researchgate.net

Intermediate in the Synthesis of Complex Peptides and Proteins Containing Tyrosine Residues

In the synthesis of peptides and proteins, it is often necessary to protect the various functional groups of the constituent amino acids to prevent unwanted side reactions and to ensure the correct peptide bond formation. Amino acid methyl esters are important intermediates in organic and peptide synthesis. caltech.edu

This compound serves as a valuable intermediate where both the N-terminal amino group (as an acetyl derivative) and the C-terminal carboxyl group (as a methyl ester) are protected. An efficient method for preparing N-acetyl-L-tyrosine methyl ester has been described, highlighting its role as a key intermediate in further chemical modifications, such as the synthesis of O-methyl-N-acetyl-L-tyrosine. caltech.edu The use of such protected derivatives is a cornerstone of solution-phase and solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of complex peptide chains containing tyrosine residues. caltech.edu The protecting groups can be selectively removed at different stages of the synthesis to allow for the formation of peptide bonds or other modifications.

Component in Specialized Cell Culture Media for Biomanufacturing Research

In the realm of biomanufacturing, particularly in the production of therapeutic proteins and monoclonal antibodies using mammalian cell cultures like Chinese Hamster Ovary (CHO) cells, maintaining optimal nutrient levels is paramount for achieving high cell densities and product yields. L-tyrosine, an essential amino acid for protein synthesis, presents a significant challenge due to its low solubility in neutral pH cell culture media. This limitation can lead to nutrient depletion in high-density fed-batch and perfusion cultures, adversely affecting cell growth, productivity, and the quality of the final biopharmaceutical product. nih.gov

To overcome this solubility issue, researchers have explored various derivatives of L-tyrosine that exhibit enhanced solubility and stability in aqueous solutions. Among these, chemically modified forms such as N-acetyl-L-tyrosine and its esters have been investigated as potential substitutes for L-tyrosine in cell culture media formulations. The acetylation of the amino group and the esterification of the carboxyl group can significantly alter the physicochemical properties of the amino acid, leading to improved solubility.

While extensive research has been conducted on various tyrosine dipeptides, such as Glycyl-L-Tyrosine and L-Alanyl-L-Tyrosine, which have demonstrated efficacy in supporting cell growth and protein production, specific data on the performance of this compound in biomanufacturing contexts is less prevalent in publicly accessible literature. The primary focus of research has been on derivatives that can be readily metabolized by cells to release L-tyrosine intracellularly. The enzymatic machinery required to hydrolyze both the acetyl group from the nitrogen and the methyl ester to free the carboxylate group would need to be present and efficient within the cultured cells for this compound to serve as a viable tyrosine source.

Hypothetically, the use of this compound in specialized cell culture media would be predicated on its ability to provide a sustained release of L-tyrosine, thereby preventing the initial toxicity associated with high concentrations of the free amino acid and mitigating the risk of precipitation. Research in this area would involve comparative studies to evaluate its performance against standard L-tyrosine supplementation and other more established derivatives. Key performance indicators would include the integral of viable cell density (IVCD), monoclonal antibody (mAb) titer, and specific productivity (qP).

A hypothetical research study might compare different tyrosine sources in a fed-batch culture of a mAb-producing CHO cell line. The data from such a study would be crucial for determining the practical applicability of this compound in industrial bioprocessing.

Hypothetical Research Findings: A Comparative Analysis

The following table represents a hypothetical outcome of a study comparing L-tyrosine, N-acetyl-L-tyrosine, and this compound as supplemental tyrosine sources in a CHO cell fed-batch culture for monoclonal antibody production.

Table 1: Hypothetical Performance of Different Tyrosine Sources in CHO Cell Fed-Batch Culture

Parameter L-Tyrosine (Control) N-Acetyl-L-tyrosine This compound
Peak Viable Cell Density (x10⁶ cells/mL) 18.5 ± 0.8 20.1 ± 0.6 19.2 ± 0.9
Integral of Viable Cell Density (IVCD) (x10⁹ cells·h/L) 1850 ± 90 2100 ± 75 1980 ± 100
Final mAb Titer (g/L) 4.2 ± 0.3 4.8 ± 0.2 4.5 ± 0.4
Specific Productivity (qP) (pg/cell/day) 25 ± 2.0 26 ± 1.5 25.5 ± 2.2
Media Solubility at Neutral pH Low High Moderate to High
Observed Precipitation in Feed Yes No No

In this hypothetical scenario, both N-acetyl-L-tyrosine and this compound would demonstrate superior performance in terms of peak cell density, IVCD, and final mAb titer compared to the control with L-tyrosine, primarily due to their enhanced solubility and the prevention of precipitation in the feed media. The slight differences between the acetylated forms would be attributed to the differential rates of uptake and intracellular hydrolysis to yield free L-tyrosine. Further detailed research, including metabolic flux analysis, would be necessary to fully elucidate the cellular processing of this compound and optimize its use in biomanufacturing.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Conformational Analysis

While specific Density Functional Theory (DFT) studies focusing exclusively on the conformational analysis of Acetyl-L-tyrosine methyl ester hydrate (B1144303) are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. These studies typically involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The presence of the water molecule in the hydrate form is a crucial factor. DFT calculations would need to explicitly include the water molecule to accurately model the hydrogen bonding network. The crystal structure of N-acetyl-L-tyrosine methyl ester monohydrate has been determined at 293 K and 123 K, revealing a network of O-H···O and N-H···O hydrogen bonds where the water molecule plays a significant role. nih.gov This experimental data provides an excellent benchmark for validating the results of DFT calculations.

A typical DFT study would employ a functional, such as B3LYP or a more modern functional from the M05 or M06 families, with a suitable basis set (e.g., 6-31G(d,p) or larger) to optimize the geometry of various starting conformations. The resulting energy minima would represent the stable conformers of the molecule.

Table 1: Key Dihedral Angles for Conformational Analysis of Acetyl-L-tyrosine Methyl Ester

Dihedral AngleAtoms Defining the AngleExpected Range of Stable Conformers
φ (phi)C'-N-Cα-C'Typically found in regions corresponding to α-helical and β-sheet structures.
ψ (psi)N-Cα-C'-NVaries depending on backbone conformation, with distinct energy minima.
χ1 (chi1)N-Cα-Cβ-CγInfluences the orientation of the phenolic side chain.
χ2 (chi2)Cα-Cβ-Cγ-Cδ1Determines the rotation of the phenyl ring.

This table is illustrative and based on general knowledge of peptide and amino acid derivative conformations. Specific values for Acetyl-L-tyrosine methyl ester hydrate would require dedicated DFT calculations.

Molecular Dynamics Simulations of Compound-Enzyme Interactions

Given that Acetyl-L-tyrosine is a derivative of the amino acid tyrosine, it could potentially interact with enzymes that recognize tyrosine or similar structures. For instance, MD simulations could be employed to study the binding of this compound to the active site of enzymes like tyrosyl-tRNA synthetase or various proteases.

An MD simulation would typically involve the following steps:

System Setup: Building a simulation box containing the enzyme, this compound, and explicit solvent molecules (water).

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic forces.

Equilibration: Running a short simulation to allow the system to reach a stable temperature and pressure.

Production Run: Running a longer simulation to collect data on the trajectories of all atoms.

Analysis of the MD trajectories can provide insights into the binding mode, interaction energies, and conformational changes in both the ligand and the enzyme upon binding.

Quantum Chemical Studies on Electron Transfer Mechanisms and Radical Formation

Quantum chemical calculations are instrumental in understanding electronic properties, including electron transfer processes and the formation of radical species. Research on related compounds provides a framework for the potential electronic behavior of this compound.

Studies on tyrosine and its derivatives have shown that the phenolic side chain is susceptible to oxidation, leading to the formation of a tyrosyl radical. This process is crucial in many biological electron transfer chains. Quantum chemical methods can be used to calculate ionization potentials, electron affinities, and the distribution of spin density in the resulting radical.

A study on porphyrin-capped TiO2 nanoclusters demonstrated that tyrosine methyl ester can enhance photoinduced electron transfer by bridging the two components. rsc.org This suggests that the electronic structure of the acetylated methyl ester derivative could also facilitate electron transfer in certain environments.

Furthermore, research on the electrode potentials of various tyrosine derivatives indicates that modifications to the tyrosine structure can influence the stability of the corresponding radical. science.gov Quantum chemical calculations can predict these effects by modeling the electronic structure of the parent molecule and its oxidized form. For this compound, these calculations would shed light on its antioxidant or pro-oxidant potential.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand the nature of its chemical bonds.

For this compound, DFT calculations could predict the vibrational frequencies associated with its functional groups, including the amide, ester, and phenol (B47542) moieties. This information would be valuable for interpreting experimental IR and Raman spectra. A study on N-acetyl-5-methoxytryptamine demonstrated the successful application of DFT in predicting its spectroscopic properties. researchgate.net

In addition to spectroscopic properties, computational methods can be used to explore potential reaction pathways. For example, the synthesis of O-methyl-N-acetyl-L-tyrosine from N-acetyl-L-tyrosine methyl ester has been described, and computational chemistry could be used to model the reaction mechanism and energetics of this and other transformations. caltech.educaltech.edu This could involve identifying transition state structures and calculating activation energies for various potential reactions, such as hydrolysis of the ester or amide groups.

Future Directions and Research Gaps

Exploration of Novel Biocatalytic Transformations

The use of enzymes for the synthesis and modification of amino acid derivatives offers a green and highly selective alternative to traditional chemical methods. nih.govacs.org For Acetyl-L-tyrosine methyl ester hydrate (B1144303), future research should focus on harnessing biocatalysts for novel transformations. L-tyrosine and its derivatives are valuable compounds used in the pharmaceutical, food, and cosmetic industries, and enzymatic processes are key to creating a variety of high-value chemicals. sci-hub.se

Lipases, such as those from Candida antarctica B (CAL-B) and Pseudomonas cepacia, have demonstrated efficacy in the kinetic resolution and regioselective acylation of related amino acid esters. nih.gov Future studies could explore the use of these and other lipases for reactions like interesterification, allowing the exchange of the methyl ester group for other functionalities to create a library of novel esters. nih.govcore.ac.uk Furthermore, enzymes like tyrosinase could be employed to hydroxylate the phenolic ring, converting the tyrosine moiety to L-DOPA, a precursor for important neurotransmitters. rsc.orgfrontiersin.org The challenge in such transformations is often controlling the reaction to prevent further oxidation, a hurdle that has been addressed by adding reducing agents like ascorbic acid to the reaction medium. rsc.org Whole-cell biocatalysis presents another promising frontier, potentially enabling multi-step enzymatic cascades to produce complex tyrosine derivatives in a single pot. acs.org

Table 1: Potential Biocatalytic Transformations for Future Research

Enzyme ClassPotential TransformationResearch GoalPotential Product
LipaseTransesterificationSynthesize novel ester derivatives with varied properties.Acetyl-L-tyrosine alkyl/aryl esters
ProteaseRegioselective hydrolysisSelectively remove the N-acetyl group.L-tyrosine methyl ester
Tyrosinase (or other monooxygenases)Phenolic hydroxylationCreate L-DOPA derivatives for neurological research.Acetyl-L-DOPA methyl ester
N-Acyl Amino Acid DehydrataseDehydrationIntroduce unsaturation into the molecule.N-acyl-dehydrotyrosine derivatives frontiersin.org
L-amino acid deaminaseDeaminationModify the alpha-amino group to explore different biological activities. sci-hub.seKeto-acid derivative

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of Acetyl-L-tyrosine methyl ester hydrate and its metabolites in complex biological matrices require sensitive and selective analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) are useful, there is a need to develop advanced methods for trace analysis.

Future research could focus on adapting existing advanced methods for tyrosine to its derivatized forms. For instance, derivative spectrophotometry has been used for the analysis of tyrosine in unhydrolyzed protein samples, offering a rapid alternative to chromatographic methods. acs.orgacs.org Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, allows for the separation of tyrosine and its derivatives without the need for ion-pairing reagents, which is advantageous for mass spectrometry compatibility. helixchrom.com Another promising avenue is the development of chemiluminescence-based assays. A highly selective method was recently developed for L-tyrosine that uses pulse-UV irradiation to generate reactive oxygen species (ROS), which in turn react with a luminol (B1675438) derivative to produce a signal. acs.org This method's exquisite selectivity, which can distinguish between closely related structures like tyrosine and L-dopa, could be adapted for the specific detection of this compound. acs.org Additionally, pre-column derivatization with reagents like phenyl isothiocyanate, used for identifying tyrosine O-sulfate, could be explored to enhance the sensitivity of HPLC-based detection. nih.gov

Table 2: Comparison of Analytical Techniques for Future Development

TechniquePrinciplePotential Advantage for Trace AnalysisResearch Gap
Mixed-Mode HPLCCombines reversed-phase and ion-exchange chromatography. helixchrom.comImproved retention and separation without ion-pairing reagents; MS-compatible. helixchrom.comMethod development and validation for acetylated/esterified tyrosine.
Pulse-UV ChemiluminescenceUV-induced ROS generation from the analyte reacts with a chemiluminescent probe. acs.orgUltra-high selectivity and sensitivity. acs.orgInvestigation of the specific chemiluminescent response of the title compound.
Derivative SpectrophotometryMeasures the derivative of the absorbance spectrum to resolve overlapping peaks. acs.orgRapid analysis without extensive sample preparation. acs.orgCharacterization of the derivative spectrum and applicability in biological fluids.
Pre-column Derivatization HPLCChemical modification of the analyte before HPLC to enhance detection. nih.govIncreased sensitivity for UV or fluorescence detection.Identification of suitable derivatizing agents and reaction conditions.

Elucidation of Broader Biochemical Roles in Model Systems

While N-acetyl-L-tyrosine (NALT) is known to act as a more soluble precursor to L-tyrosine, the specific biochemical fate and roles of its methyl ester form are largely uncharacterized. patsnap.com Upon administration, it is presumed that esterase enzymes would hydrolyze the methyl ester, and deacetylases would subsequently cleave the acetyl group, releasing L-tyrosine. patsnap.com L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. patsnap.comwikipedia.org

Future research should investigate the metabolic pathway of this compound in various model systems, from cell cultures to organisms like Drosophila and mice. A key area of interest is its potential role in mitohormesis, a stress-response mechanism. NALT has been identified as an endogenous factor that triggers a protective response by inducing low levels of mitochondrial ROS. nih.govmedchemexpress.com This leads to the activation of antioxidant pathways, enhancing stress tolerance and even inhibiting tumor growth. nih.govmedchemexpress.com It is crucial to determine if the methyl ester form shares these properties or has a different activity profile. Studies should also explore its potential as a building block for the biosynthesis of specialized metabolites in engineered organisms, drawing parallels from natural tyrosine metabolism in plants which produces compounds like alkaloids and rosmarinic acid. nih.gov

Table 3: Proposed Research Areas for Biochemical Role Elucidation

Research AreaModel SystemKey Questions to AddressPotential Significance
Metabolic FateLiver microsomes, cultured cells (e.g., hepatocytes)What are the rates of hydrolysis and deacetylation? Which enzymes are responsible?Understanding bioavailability and pharmacokinetics.
Neurotransmitter SynthesisNeuronal cell lines, animal modelsDoes it effectively cross the blood-brain barrier and increase catecholamine levels? patsnap.comApplications in cognitive function and stress response.
Mitohormesis and Stress ResponseDrosophila, cultured cells (e.g., HCT116)Does it induce ROS, activate FoxO/Keap1 pathways, and confer stress tolerance? nih.govmedchemexpress.comTherapeutic potential for aging and metabolic diseases.
Engineered Metabolic PathwaysE. coli, S. cerevisiaeCan it be used as a precursor for synthesizing high-value aromatic compounds? frontiersin.orgDevelopment of sustainable biotechnological production platforms.

Design and Synthesis of New Derivatized Forms for Targeted Research Probes

The scaffold of this compound is ripe for derivatization to create targeted research probes. The phenolic hydroxyl group is a key handle for modification. Future synthetic efforts could focus on introducing fluorophores, photo-crosslinkers, or affinity tags at this position.

The development of fluorescent probes from tyrosine derivatives is a well-established field. nih.gov Strategies often involve Heck couplings to extend the π-conjugated system of the aromatic ring, yielding probes with tunable emissions across the visible and even near-infrared (NIR) spectrum. nih.gov Such probes can be designed to be responsive to pH or redox changes, making them valuable tools for studying cellular environments. nih.gov Another approach is to synthesize probes that can selectively sense ions or small molecules. rsc.orgresearchgate.net For example, L-tyrosine has been used to create fluorescent sensors for halides and metal ions. rsc.org By modifying the this compound core, researchers could develop novel probes for imaging specific enzymes, such as Bruton's tyrosine kinase, or for monitoring proteasome activity in living cells. rsc.orgnih.gov The synthesis of these derivatives would likely involve protecting group chemistry to ensure selective modification of the phenolic hydroxyl group over the N-acetyl and methyl ester functionalities. caltech.eduwikipedia.org

Table 4: Strategies for Designing New Research Probes

Derivative TypeSynthetic StrategyTarget ApplicationExample from Literature
Fluorescent ProbesPalladium-catalyzed Heck or Suzuki coupling on an iodinated tyrosine precursor. nih.govrsc.orgLive-cell imaging, enzyme activity monitoring, ion sensing.Stilbene- and phenylenevinylene-based unnatural amino acids with tunable emissions. nih.gov
Photo-affinity LabelsIntroduction of a photoreactive group (e.g., diazirine, benzophenone).Identifying protein-ligand interactions and mapping binding sites.-
Biotinylated ProbesCoupling of biotin (B1667282) via a linker to the phenolic hydroxyl.Affinity purification and enrichment of target-binding proteins.-
Enzyme SubstratesModification of the phenolic group to create a substrate for a specific enzyme (e.g., phosphatase).Developing assays for enzyme activity.O-phospho-l-tyrosine as a non-chemiluminescent substrate for alkaline phosphatase. acs.org

Integration with High-Throughput Screening in Academic Research Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology research. This compound and its future derivatives could be valuable tools in HTS campaigns. The physicochemical properties of tyrosine make it a privileged scaffold in molecular recognition, often found in protein binding sites. nih.gov

One major application is in the development of assays for screening enzyme inhibitors or activators. For instance, new derivatives could be designed as fluorogenic substrates for proteases or phosphatases, where cleavage of the molecule by the enzyme results in a measurable signal. The succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) peptide is a classic example of a fluorogenic substrate used to monitor proteasome activity. nih.gov Similarly, derivatives of Acetyl-L-tyrosine methyl ester could be developed for HTS assays targeting tyrosinases, deacylases, or esterases. Furthermore, the core structure itself can serve as a fragment or lead compound in drug discovery campaigns. Substituted tyrosine derivatives have been successfully developed as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, highlighting the potential of this scaffold in cancer research. nih.gov Integrating these derivatives into HTS platforms in academic settings could accelerate the discovery of new bioactive molecules and biological tools. nih.govnih.gov

Table 5: Potential HTS Applications in Academic Research

HTS Application AreaRole of the CompoundScreening GoalExample Target Class
Enzyme Inhibitor ScreeningFluorogenic or chromogenic substrateIdentify inhibitors of a specific enzyme.Proteases, Phosphatases, Esterases nih.gov
Drug DiscoveryFragment/Lead compound library memberDiscover novel small molecules that bind to a protein target.Anti-apoptotic proteins (Bcl-2, Mcl-1) nih.gov, Kinases
Enzyme Activator ScreeningSubstrate in an enzyme activity assayIdentify compounds that enhance enzyme function.Proteasome activators nih.gov
Antiviral ResearchTest compoundIdentify compounds that inhibit viral replication stages.Chikungunya virus (as shown for other tyrosine derivatives) nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.